molecular formula C14H20N2O2 B068172 N-((4-Ethylenedioxy)cyclohexyl)-N'-phenylhydrazine CAS No. 177721-74-3

N-((4-Ethylenedioxy)cyclohexyl)-N'-phenylhydrazine

Cat. No.: B068172
CAS No.: 177721-74-3
M. Wt: 248.32 g/mol
InChI Key: OGBMLIUZWYUEJU-UHFFFAOYSA-N
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Description

N-((4-Ethylenedioxy)cyclohexyl)-N’-phenylhydrazine is a synthetic compound that has garnered interest in various fields of scientific research This compound features a unique structure with an ethylenedioxy group attached to a cyclohexyl ring, which is further connected to a phenylhydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Ethylenedioxy)cyclohexyl)-N’-phenylhydrazine typically involves the reaction of 4-ethylenedioxycyclohexanone with phenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of N-((4-Ethylenedioxy)cyclohexyl)-N’-phenylhydrazine may involve large-scale batch reactors where the reactants are combined in precise proportions. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-((4-Ethylenedioxy)cyclohexyl)-N’-phenylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

N-((4-Ethylenedioxy)cyclohexyl)-N’-phenylhydrazine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-((4-Ethylenedioxy)cyclohexyl)-N’-phenylhydrazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The ethylenedioxy group and phenylhydrazine moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the context of its application, such as its use in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-Methylenedioxy)cyclohexyl)-N’-phenylhydrazine
  • N-((4-Ethylenedioxy)cyclohexyl)-N’-methylhydrazine
  • N-((4-Ethylenedioxy)cyclohexyl)-N’-phenylamine

Uniqueness

N-((4-Ethylenedioxy)cyclohexyl)-N’-phenylhydrazine stands out due to its unique combination of the ethylenedioxy group and phenylhydrazine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(1,4-dioxaspiro[4.5]decan-8-yl)-2-phenylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-4-12(5-3-1)15-16-13-6-8-14(9-7-13)17-10-11-18-14/h1-5,13,15-16H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBMLIUZWYUEJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1NNC3=CC=CC=C3)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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